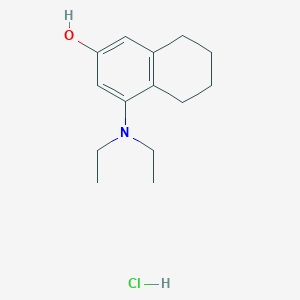

4-(Diethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Description

4-(Diethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a synthetic tetrahydronaphthalene derivative characterized by a diethylamino group at position 4 and a hydroxyl group at position 2, with a partially hydrogenated naphthalene core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

4-(diethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-15(4-2)14-10-12(16)9-11-7-5-6-8-13(11)14;/h9-10,16H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCWCFQIXKZPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC2=C1CCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Diethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 2411635-12-4

This structure features a tetrahydronaphthalene core with a diethylamino group and a hydroxyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key areas of focus include:

- Antimicrobial Activity

-

Anticancer Properties

- Research has shown that compounds related to tetrahydronaphthalenes can induce apoptosis in cancer cell lines. For example, derivatives were tested against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines, revealing promising antiproliferative effects . The mechanism often involves the induction of cell cycle arrest and apoptosis through the modulation of apoptosis-related proteins.

- Neuroprotective Effects

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Modulation : It can cause cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for its anticancer efficacy.

- Interaction with Proteins : Studies have indicated that it may interact with various protein targets involved in cellular signaling pathways related to growth and apoptosis .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound is noted for its role as an active ingredient in pharmaceutical preparations. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Research indicates that tetrahydronaphthalene derivatives exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects .

Case Studies

- Antidepressant Activity : A study demonstrated that derivatives of tetrahydronaphthalene compounds could exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

- Neuroprotective Effects : Research has shown that certain tetrahydronaphthalene derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Neuropharmacology

Mechanism of Action

The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology. It acts on various receptors in the central nervous system (CNS), influencing mood and cognitive functions. Its interaction with dopamine receptors has been particularly noted in studies focusing on its potential use in treating disorders such as schizophrenia and bipolar disorder .

Research Findings

- Dopaminergic Activity : Experimental results indicate that 4-(Diethylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride may exhibit dopaminergic activity, which is crucial for developing treatments for Parkinson's disease .

- Cognitive Enhancement : Preliminary studies suggest that this compound could enhance cognitive functions and memory retention in animal models, indicating its potential utility in treating cognitive deficits associated with aging and neurodegenerative conditions .

Biochemical Research Applications

Research Tool

In biochemical research, this compound serves as a valuable tool for studying receptor interactions and signaling pathways. Its unique structure allows researchers to explore the effects of tetrahydronaphthalene derivatives on various cellular processes.

Experimental Applications

- Cell Signaling Studies : Researchers utilize this compound to investigate its effects on cell signaling pathways related to growth factor signaling and apoptosis. Understanding these mechanisms can lead to insights into cancer biology and therapeutic strategies .

- Drug Interaction Studies : The compound is also used to study drug-drug interactions within the CNS, providing crucial data that can influence the development of combination therapies for complex disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydronaphthalene derivatives with amino and hydroxyl substituents are widely studied for their diverse biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Derivatives

*Calculated based on molecular formula C14H22ClNO.

Key Comparative Insights

Substituent Effects on Receptor Binding The diethylamino group in the target compound may offer intermediate lipophilicity compared to dipropylamino (8-OH-DPAT) or propyl-thiophene (rotigotine analog), balancing blood-brain barrier penetration and receptor affinity . Halogenation (e.g., fluorine in ) enhances metabolic stability and bioavailability, a feature absent in the target compound .

Stereochemical and Positional Variations The hydroxyl group at C2 (vs. Stereospecificity (e.g., 7S configuration in ) can critically influence activity, suggesting that the target compound’s racemic or undefined stereochemistry may limit specificity .

Elacestrant-related compounds () demonstrate the impact of aromatic substituents on hormone receptor modulation, though the target compound lacks the methoxyphenyl groups necessary for SERD activity .

Synthetic Accessibility

- Synthetic routes for similar compounds (e.g., sodium amalgam reduction in , Wittig reactions in ) suggest feasible pathways for optimizing the target compound’s yield and purity .

Q & A

Q. How can AI-driven platforms accelerate experimental design for novel derivatives?

- Methodological Answer : Train machine learning models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for synthesizing analogs. Integrate robotic high-throughput screening (HTS) to validate predictions. Use platforms like COMSOL Multiphysics for reaction simulation and parameter optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.